Aluminum rubidium sulfate

Description

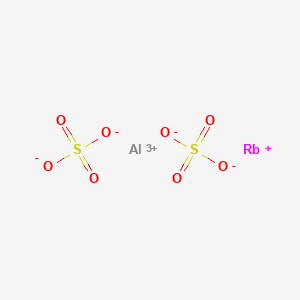

Structure

2D Structure

Properties

IUPAC Name |

aluminum;rubidium(1+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.2H2O4S.Rb/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+3;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFATHSWTJYDJP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlO8RbS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13530-57-9 | |

| Record name | Aluminum rubidium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium rubidium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM RUBIDIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55101393C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Process Optimization

Solution-Based Crystallization Techniques for Aluminum Rubidium Sulfate (B86663)

Solution-based crystallization is a prevalent method for the production of alums, including aluminum rubidium sulfate, due to its ability to yield large, high-purity crystals. This approach involves the dissolution of precursor salts in a suitable solvent, followed by the induction of crystallization through supersaturation.

Precipitation from Aqueous Solutions of Constituent Salts

Precipitation is a rapid and effective method for synthesizing this compound. This technique relies on the principle of exceeding the solubility limit of the compound in a solution, leading to the formation of a solid crystalline product.

The process typically involves the preparation of a solution containing stoichiometric amounts of rubidium sulfate (Rb₂SO₄) and aluminum sulfate (Al₂(SO₄)₃). These salts are dissolved in water, often with gentle heating to ensure complete dissolution. The resulting solution contains hydrated aluminum ions, [Al(H₂O)₆]³⁺, rubidium ions, Rb⁺, and sulfate ions, SO₄²⁻. Upon cooling or the addition of a precipitating agent, the solubility of this compound dodecahydrate (RbAl(SO₄)₂·12H₂O) decreases, leading to its precipitation out of the solution.

A documented method for industrial-scale production involves the extraction of rubidium from minerals like lepidolite (B1170510). The process includes reacting lepidolite powder with a sulfuric acid solution (30-70% concentration) at temperatures between 60°C and 200°C. scirp.org After reacting for 3 to 10 hours, the resulting solution, rich in lithium and other alkali metals, is filtered. scirp.org The temperature of the filtrate is then adjusted to between 10°C and 100°C with stirring to induce the precipitation of solid this compound. scirp.org

The chemical reaction for the formation of this compound from its constituent salts in an aqueous solution can be represented as:

Rb₂SO₄(aq) + Al₂(SO₄)₃(aq) + 24H₂O(l) → 2RbAl(SO₄)₂·12H₂O(s)

The table below summarizes the typical reactants and conditions for this precipitation method.

| Reactant | Formula | Role | Typical Conditions |

| Rubidium Sulfate | Rb₂SO₄ | Source of rubidium ions | Dissolved in aqueous solution |

| Aluminum Sulfate | Al₂(SO₄)₃ | Source of aluminum ions | Dissolved in aqueous solution |

| Water | H₂O | Solvent | - |

| Temperature Change | - | Induces precipitation | Cooling from an elevated temperature to room temperature or below |

Controlled Evaporation Solution Growth Techniques (SEST)

The Slow Evaporation Solution Growth Technique (SEST) is a widely used method for growing high-quality single crystals of various compounds, including alums. researchgate.net This technique involves preparing a saturated or near-saturated solution of this compound at a constant temperature and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.

To perform SEST for this compound, a saturated solution is prepared by dissolving the compound in a suitable solvent, typically deionized water, at a specific temperature. The solution is then filtered to remove any impurities and placed in a crystallization dish or beaker. The container is covered, often with a perforated film, to control the rate of evaporation and prevent contamination from dust. The setup is then left in a location with a stable temperature and minimal vibrations to allow for the slow growth of well-defined crystals. researchgate.net

The rate of evaporation is a critical parameter in SEST and can be controlled by adjusting the size and number of perforations in the cover, or by placing the crystallization setup in a controlled environment. A slower evaporation rate generally leads to the formation of larger and more perfect crystals.

Factors Influencing Solution Crystallization Kinetics

The kinetics of crystallization, which encompasses both nucleation and crystal growth, is influenced by several key factors. Understanding and controlling these factors are crucial for optimizing the yield, size, and quality of the resulting crystals.

Supersaturation: This is the primary driving force for crystallization. A higher degree of supersaturation leads to a faster nucleation rate. However, excessively high supersaturation can result in the formation of many small, poorly formed crystals.

Temperature: Temperature affects the solubility of the solute and the rate of solvent evaporation. For most alums, solubility increases with temperature. Therefore, cooling a saturated solution is a common method to achieve supersaturation.

Presence of Impurities: Impurities can either inhibit or promote crystal growth. Some impurities may be incorporated into the crystal lattice, leading to defects, while others can adsorb onto the crystal surface and block growth sites.

Agitation: Stirring or agitation of the solution can affect the mass transfer of solute to the crystal surface, thereby influencing the growth rate. Gentle agitation can lead to more uniform crystal growth, while vigorous stirring can increase the rate of secondary nucleation.

Research on the separation of cesium, rubidium, and potassium alums has highlighted the importance of precipitation kinetics. researchgate.net By controlling the precipitation conditions, it is possible to selectively crystallize one type of alum from a mixture, suggesting that kinetic factors can be manipulated to achieve higher purity than what is predicted by solubility equilibria alone. researchgate.net

Solid-State Synthesis Approaches for Rubidium Aluminate Phases

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid reactants at elevated temperatures to produce a solid product. While less common for the synthesis of hydrated salts like alums, this method is relevant for the preparation of anhydrous phases such as rubidium aluminates.

High-Temperature Reaction Pathways

High-temperature solid-state reactions are a standard method for producing many inorganic materials, including mixed-metal oxides. For the synthesis of rubidium aluminate (RbAlO₂), the constituent oxides, rubidium oxide (Rb₂O) and aluminum oxide (Al₂O₃), can be intimately mixed and heated to high temperatures.

The general reaction can be represented as:

Rb₂O(s) + Al₂O₃(s) → 2RbAlO₂(s)

The synthesis of rubidium aluminates, such as RbAlO₂ and Rb₆Al₂O₆, has been reported at temperatures exceeding 550 °C, and in some cases, from a melt. stackexchange.com The choice of reaction temperature and duration is critical to ensure a complete reaction and the formation of the desired crystalline phase. The reactivity of the starting materials is also a significant factor; highly reactive, fine-grained powders are often used to facilitate the reaction.

The table below outlines the general parameters for the high-temperature synthesis of rubidium aluminates.

| Reactant | Formula | Role | Typical Conditions |

| Rubidium Oxide | Rb₂O | Source of rubidium | Solid powder |

| Aluminum Oxide | Al₂O₃ | Source of aluminum | Solid powder |

| Temperature | - | Provides activation energy | > 550 °C |

| Atmosphere | - | Can be controlled to prevent side reactions | Inert or oxidizing atmosphere |

Mechanochemical Synthesis Routes

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This method can often lead to the formation of products at lower temperatures and in shorter times compared to conventional high-temperature methods.

While specific studies on the mechanochemical synthesis of this compound are scarce, the principles of this technique can be applied. The process would involve milling a mixture of precursor salts, such as rubidium sulfate and aluminum sulfate, in a high-energy ball mill. The mechanical forces generated during milling can lead to particle size reduction, increased surface area, and the formation of defects, all of which can enhance the reactivity of the solids and promote the formation of the desired product.

The synthesis of other aluminates, such as lanthanum aluminate (LaAlO₃), has been successfully achieved through mechanochemical routes by grinding the respective oxides. researchgate.net This suggests the potential for similar methods to be applied to the synthesis of rubidium aluminate phases. The effectiveness of mechanochemical synthesis is often dependent on factors such as the type of mill, milling speed, milling time, and the ball-to-powder ratio.

Extraction and Purification Methodologies from Natural Sources

The extraction of rubidium from primary mineral sources is a critical step in the production of this compound and other rubidium compounds. The methodologies employed are designed to efficiently separate rubidium from other alkali metals, primarily potassium and cesium, with which it is often found in nature. Key techniques involve leaching from mineral ores, followed by selective separation and purification processes.

A prominent method for liberating rubidium from its mineral matrix, such as lepidolite, is through acid leaching. mdpi.com Sulfuric acid is frequently chosen as the leaching agent due to its effectiveness and economic viability. mdpi.com The process involves reacting the mineral ore with sulfuric acid, which breaks down the mineral's structure and converts the valuable metals, including rubidium, into soluble sulfate salts. mdpi.com

Research into the extraction of rubidium from lepidolite slag demonstrates the feasibility and efficiency of this approach. mdpi.com The optimization of leaching parameters is crucial for maximizing the recovery of rubidium. Studies have identified several key factors that significantly influence the leaching rate, including temperature, sulfuric acid concentration, liquid-to-solid ratio, reaction time, and stirring speed. mdpi.com Temperature, in particular, has been shown to have the most significant impact on the efficiency of rubidium extraction. mdpi.com

Through systematic optimization using response surface methodology, a high leaching rate for rubidium can be achieved. For instance, one study determined that a rubidium leaching rate of 86.26% could be attained from lepidolite slag under specific optimized conditions. mdpi.com

Table 1: Optimized Conditions for Sulfuric Acid Leaching of Rubidium from Lepidolite Slag

| Parameter | Optimized Value |

| Temperature | 85 °C |

| Sulfuric Acid Concentration | 3.53 mol/L |

| Liquid-to-Solid Ratio | 5.86 |

| Leaching Time | 91.64 min |

| Stirring Speed | 480 r/min |

| Resulting Leaching Rate | 86.26% |

Data sourced from a study on recovering rubidium from lepidolite slag. mdpi.com

Following the leaching process, the resulting sulfate solution contains a mixture of dissolved metal ions. A crucial step in isolating rubidium is its precipitation as an alum, specifically this compound dodecahydrate (RbAl(SO₄)₂·12H₂O), often referred to as rubidium alum. dtic.mildrugfuture.com This technique leverages the formation of double sulfates of aluminum with alkali metals. dtic.mil

The core principle behind the separation of rubidium from other alkali metals like potassium and cesium at this stage is the difference in solubility of their respective alums. dtic.milajsonline.org Potassium, rubidium, and cesium alums are isomorphous, meaning they can crystallize together, which makes their separation challenging. dtic.mil However, their solubilities are distinct enough to allow for separation through a process called fractional crystallization. dtic.milwikipedia.org

The process involves concentrating the leach solution to induce crystallization of the mixed alums. ajsonline.org Subsequently, a series of repeated recrystallizations are performed. In each step, the crystals are redissolved and then allowed to crystallize again. ajsonline.org Due to its specific solubility, the rubidium alum can be gradually separated from the more soluble potassium alum and the less soluble cesium alum. dtic.milajsonline.org This is a meticulous and often lengthy process; for example, separating rubidium and cesium alums from potassium can require numerous recrystallization stages to achieve high purity. dtic.mil One historical method noted that freeing the alums from potassium required six recrystallizations, followed by many more to separate rubidium and cesium from each other. dtic.mil More modern approaches aim to enrich the rubidium and cesium fractions to a point where other separation methods become more efficient. dtic.mil

Solvent extraction presents an effective method for the separation and purification of rubidium from complex sulfate solutions, particularly those containing high concentrations of other alkali metals like potassium. researchgate.netmdpi.com This technique involves using an organic solvent containing a specific extractant that selectively binds with rubidium ions, transferring them from the aqueous sulfate solution to the organic phase. researchgate.net

A widely studied and effective extractant for this purpose is 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP), typically dissolved in a diluent such as sulfonated kerosene. researchgate.netmdpi.com The process parameters, including the alkalinity of the aqueous phase, the concentration of the extractant, the ratio of organic to aqueous phases (O/A ratio), and the contact time, are optimized to maximize the extraction of rubidium while minimizing the co-extraction of impurities like potassium. researchgate.netmdpi.com

After extraction, the rubidium-loaded organic phase is "scrubbed" to remove any co-extracted impurities. researchgate.net For instance, washing the organic phase with water can effectively remove a significant percentage of co-extracted potassium. researchgate.net Finally, the purified rubidium is "stripped" from the organic phase back into a new aqueous solution using an acid, such as sulfuric or hydrochloric acid. researchgate.net This stripping solution, now enriched with rubidium, can be further processed, for example, by evaporation and crystallization, to yield a high-purity rubidium sulfate product. researchgate.net

Table 2: Example Parameters for Solvent Extraction of Rubidium

| Stage | Parameter | Condition | Result |

| Extraction | Extractant | 1 mol/L t-BAMBP in sulfonated kerosene | 97.02% Rb⁺ extraction efficiency after four stages |

| Aqueous Phase | Sulfate solution from lepidolite | ||

| Co-extracted Impurity | 17.28% K⁺ co-extracted | ||

| Scrubbing | Scrubbing Agent | Water | 96.17% of co-extracted potassium removed |

| Rubidium Loss | 7.25% of rubidium lost during scrubbing | ||

| Stripping | Stripping Agent | 0.1 mol/L Sulfuric Acid | Nearly all rubidium stripped from the organic phase |

| Final Product | Purity | 98.17 wt. % Rubidium Sulfate |

Data adapted from research on rubidium separation from high-potassium sulfate solutions. researchgate.net

Crystallographic Studies and Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Aluminum Rubidium Sulfate (B86663) Hydrates

Single crystal X-ray diffraction provides the most precise data on the three-dimensional arrangement of atoms within a crystal lattice. For aluminum rubidium sulfate, these studies have focused on the dodecahydrate form (RbAl(SO₄)₂·12H₂O), also known as rubidium alum.

Early and definitive work on the crystal structure of rubidium alum was conducted by Larson and Cromer in 1967. Their single-crystal X-ray diffraction studies established that this compound dodecahydrate crystallizes in the cubic system.

The analysis revealed a space group of Pa3, which is characteristic of the α-alums. The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the key parameter is the length of the side of the cubic cell, denoted as 'a'.

| Parameter | Value | Source |

| Crystal System | Cubic | |

| Space Group | Pa3 | |

| Unit Cell Parameter (a) | 12.240 Å |

This table presents the established unit cell parameters for this compound Dodecahydrate.

The single-crystal analysis successfully determined the specific coordinates of the aluminum, rubidium, sulfur, and oxygen atoms within the unit cell. This allowed for a detailed examination of the coordination environments and the geometry of the ionic and molecular groups.

The structure consists of [Al(H₂O)₆]³⁺ and [Rb(H₂O)₆]⁺ cations and two sulfate (SO₄²⁻) anions. The aluminum ion is octahedrally coordinated by six water molecules. The rubidium ion is also surrounded by water molecules. The sulfate ions are not directly coordinated to the metal ions but are linked to the hydrated cations through a network of hydrogen bonds.

More recent studies using high-temperature X-ray powder diffraction have refined some of the bond distance data. At 303 K, the Al-O bond distance within the aluminum-hexahydrate complex was determined to be 1.853(4) Å. The rubidium-oxygen bond distances for the six coordinating water molecules were refined to 3.067(5) Å, a value nearly identical to the 3.068(12) Å reported in the original study by Larson and Cromer.

| Bond | Distance (Å) at 303 K | Source |

| Al-O | 1.853(4) | |

| Rb-O | 3.067(5) |

This table details key bond distances within the this compound Dodecahydrate crystal structure.

Neutron Diffraction Studies for Hydrogen Atom Localization and Disorder

Neutron diffraction is a powerful technique for accurately determining the positions of hydrogen atoms in a crystal structure, a task that is challenging for X-ray diffraction due to the low scattering power of hydrogen. While a dedicated neutron diffraction study specifically for this compound dodecahydrate has not been prominently reported, the application of this method to isostructural alums, such as ammonium (B1175870) aluminum sulfate, provides a framework for understanding its potential insights. In such studies, neutron diffraction has been crucial for elucidating the nature of disorder in both the cation groups and the sulfate anions.

For this compound dodecahydrate, it is anticipated that neutron diffraction would precisely locate the hydrogen atoms of the twelve water molecules. This would allow for a detailed analysis of the water molecule orientations and the hydrogen bonding network. Furthermore, this technique could definitively characterize the disorder of the sulfate groups, a common feature in alums. This disorder involves the sulfate tetrahedra adopting multiple orientations within the crystal lattice. Neutron diffraction data would be invaluable in quantifying the occupancy of each orientation and understanding the dynamic or static nature of this disorder.

Computational Crystallography and Crystal Packing Analysis

Computational methods serve as a valuable complement to experimental diffraction techniques, offering a deeper understanding of the forces and interactions that govern the crystal structure.

This compound dodecahydrate crystallizes in the cubic space group Pa-3. uniroma1.it The crystal structure consists of [Al(H₂O)₆]³⁺ octahedra, Rb⁺ ions, and SO₄²⁻ tetrahedra, all interconnected by a network of hydrogen bonds.

High-temperature X-ray powder diffraction data has been used to refine the structural parameters of this compound dodecahydrate. uniroma1.it At 303 K, the lattice parameter 'a' is approximately 12.24 Å. uniroma1.it The arrangement of atoms within this lattice has been modeled, providing key interatomic distances. For instance, the Al-O bond distance within the [Al(H₂O)₆]³⁺ octahedra is a critical parameter. One study reported this distance to be 1.853(4) Å, which was noted as being shorter than a previously reported value of 1.923(9) Å. uniroma1.it The rubidium ion is coordinated by water molecules, and the sulfate group exhibits orientational disorder, which is a characteristic feature of the alum structure. uniroma1.it This disorder involves the sulfate tetrahedron occupying two principal orientations. uniroma1.it

Table 1: Selected Interatomic Distances in this compound Dodecahydrate at 303 K uniroma1.it

| Bond | Distance (Å) |

| Al-O | 1.853(4) |

Note: Data derived from high-temperature X-ray powder diffraction studies.

The extensive network of hydrogen bonds is a defining feature of the crystal structure of this compound dodecahydrate, contributing significantly to its stability. The twelve water molecules can be divided into two groups: six that are directly coordinated to the aluminum ion, forming the [Al(H₂O)₆]³⁺ complex, and six that are in the vicinity of the rubidium ion.

Spectroscopic Characterization for Material Insights

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational states of molecules. In the context of aluminum rubidium sulfate (B86663), these methods are instrumental in analyzing the sulfate anions, water molecules of hydration, and the metal-oxygen coordination spheres.

The sulfate ion (SO₄²⁻), in its free or undisturbed state, possesses a tetrahedral (T_d) symmetry. This high symmetry results in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate symmetric bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystal lattice of aluminum rubidium sulfate, the sulfate anion is subject to interactions with neighboring ions and water molecules, which lowers its effective symmetry. This phenomenon, known as symmetry reduction, lifts the degeneracy of the ν₂ and ν₃ modes and can activate modes that are IR or Raman inactive in the free ion.

Studies on alums, including rubidium aluminum sulfate, reveal that the sulfate anions exhibit orientational disorder. ethz.ch This disorder and the local crystal field effects lead to a splitting of the degenerate vibrational modes. For instance, the triply degenerate ν₃ and ν₄ modes often resolve into multiple distinct bands in the IR and Raman spectra. The ν₁ mode, typically appearing as a single, strong band in the Raman spectrum, may also show broadening or splitting, indicative of multiple, slightly different sulfate environments within the crystal structure. ufop.brresearchgate.net The appearance of surplus bands in the spectral regions of the sulfate anion vibrations is a clear manifestation of this symmetry reduction from the ideal T_d point group to lower symmetries such as C₃v or C₂v. ufop.br

Table 1: Fundamental Vibrational Modes of the Sulfate Anion

| Mode | Description | Typical Wavenumber (cm⁻¹) (in T_d symmetry) | Activity (T_d symmetry) | Spectral Observations in this compound |

| ν₁ (A₁) | Symmetric Stretch | ~981 | Raman active, IR inactive | Appears as a strong band in Raman spectra. Splitting or broadening indicates symmetry reduction. |

| ν₂ (E) | Symmetric Bend | ~451 | Raman active, IR inactive | Becomes IR active and may split into multiple bands upon symmetry reduction. |

| ν₃ (F₂) | Antisymmetric Stretch | ~1104 | Raman active, IR active | Splits into two or three distinct components in both IR and Raman spectra. |

| ν₄ (F₂) | Antisymmetric Bend | ~613 | Raman active, IR active | Splits into two or three distinct components in both IR and Raman spectra. |

This table provides an interactive summary of the sulfate anion's vibrational modes.

This compound is a dodecahydrate (·12H₂O), and the water molecules play a crucial role in its structure, primarily by forming hydration spheres around the Al³⁺ and Rb⁺ cations. Vibrational spectroscopy can distinguish between different types of water molecules and characterize their bonding environments. The vibrations of water molecules are categorized into stretching, bending, and librational modes.

The O-H stretching region (typically 3000-3600 cm⁻¹) in the IR and Raman spectra often displays multiple, broad bands. researchgate.netnih.gov This complexity arises from the presence of crystallographically distinct water molecules and a wide range of hydrogen bond strengths. nih.gov The H-O-H bending mode (ν₂) is observed around 1650 cm⁻¹. researchgate.net

Librational modes, which correspond to the restricted rotational (rocking, wagging, and twisting) motions of water molecules within the crystal lattice, appear at lower frequencies (typically in the 700-900 cm⁻¹ region). researchgate.net The analysis of these librational bands, often assigned by comparison with deuterated analogues (D₂O), provides valuable information on the coordination and hydrogen-bonding environment of the water molecules. researchgate.net For instance, in alums, six water molecules directly coordinate with the aluminum ion, and these are spectrally distinct from the other six water molecules in the crystal.

Table 2: Vibrational Modes of Water of Hydration

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretching | Symmetric and antisymmetric stretching of O-H bonds. | 3000 - 3600 |

| H-O-H Bending | Scissoring motion of the H-O-H angle. | ~1650 |

| Librational Modes | Rocking, wagging, and twisting motions of the H₂O molecule. | 700 - 900 |

This interactive table summarizes the key vibrational modes for water molecules in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei. For this compound, ⁸⁷Rb and ²⁷Al NMR are particularly useful for characterizing the cation environments and coordination.

Rubidium has two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb, with ⁸⁷Rb being the nucleus of choice due to its higher sensitivity and narrower signal linewidths. acs.org ⁸⁷Rb is a quadrupolar nucleus (spin I = 3/2), meaning its NMR spectrum is sensitive to the electric field gradient (EFG) at the nucleus. The interaction of the nuclear quadrupole moment with the EFG provides detailed information about the symmetry of the local electronic environment.

In solid-state Magic Angle Spinning (MAS) NMR, the isotropic chemical shift (δ_iso) and the quadrupolar coupling constant (C_Q) are key parameters. The chemical shift is sensitive to the electronic shielding around the rubidium nucleus, while the C_Q value reflects the symmetry of the charge distribution. For inorganic rubidium salts like rubidium sulfate (Rb₂SO₄), which serves as a close analogue, the ⁸⁷Rb isotropic chemical shifts are highly dependent on temperature. acs.org Studies on Rb₂SO₄ have shown two distinct rubidium sites with different C_Q values, highlighting the ability of ⁸⁷Rb NMR to resolve crystallographically inequivalent cation sites. acs.org These parameters serve as a fingerprint for the specific coordination and bonding environment of the Rb⁺ ion within the alum structure.

²⁷Al NMR is a highly effective technique for determining the coordination number of aluminum in solids. cuni.cz The ²⁷Al nucleus is 100% naturally abundant and highly sensitive, though it is also quadrupolar (spin I = 5/2). The isotropic chemical shift of ²⁷Al is strongly correlated with its coordination number. cuni.czresearchgate.net

In this compound, the aluminum is present as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, which features a six-coordinate, or octahedral, geometry. The ²⁷Al NMR spectrum for such an environment is expected to show a characteristic resonance in a specific chemical shift range. While the user's query mentions tetrahedral and trigonal bipyramidal environments, the stable form of aluminum in this hydrated sulfate is octahedral. Should the compound undergo thermal decomposition or be synthesized under specific conditions leading to other coordination geometries, ²⁷Al NMR would be the primary tool for their identification.

Table 3: Typical ²⁷Al NMR Chemical Shift Ranges for Different Coordination Environments

| Aluminum Coordination Number | Geometry | Typical Chemical Shift (δ_iso) Range (ppm) |

| 4 | Tetrahedral | 50 to 80 |

| 5 | Trigonal Bipyramidal / Square Pyramidal | 20 to 50 |

| 6 | Octahedral | 0 to 20 |

This interactive table correlates ²⁷Al NMR chemical shifts with aluminum's coordination environment. The reference standard is typically an aqueous solution of Al(NO₃)₃ or [Al(H₂O)₆]³⁺.

This spectroscopic data, combining vibrational and nuclear magnetic resonance techniques, provides a comprehensive picture of the structural intricacies of this compound at the molecular level.

Theoretical and Computational Chemistry of Aluminum Rubidium Sulfate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the properties of molecules and materials from first principles. For aluminum rubidium sulfate (B86663), DFT can elucidate the nature of the chemical bonds between the aluminum, rubidium, sulfate ions, and the water molecules in its hydrated form, as well as predict various spectroscopic and electronic properties.

The electric field gradient (EFG) at a nucleus is a measure of the asymmetry of the electric field at that point, which is generated by the surrounding electronic and nuclear charges. wikipedia.org The EFG is highly sensitive to the local electronic structure and symmetry around a nucleus. wikipedia.org For aluminum rubidium sulfate, DFT calculations can predict the EFG at the aluminum and rubidium nuclei. These calculated values can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate the theoretical model and provide a detailed picture of the local atomic environment.

The calculation of the EFG involves determining the electronic charge density distribution, which can be obtained by solving the Kohn-Sham equations within the DFT framework. The EFG is a tensor quantity, and its principal components and asymmetry parameter provide valuable information about the geometry and bonding at the nuclear site. In related aluminum-containing compounds like aluminum silicates, DFT has been successfully used to calculate EFG tensors at the aluminum sites, showing good agreement with experimental data. tuwien.ac.at

Electronic shielding, another key parameter obtainable from DFT, describes the modification of the external magnetic field at the nucleus due to the surrounding electrons. This is crucial for interpreting NMR chemical shifts. By calculating the electronic shielding tensors for the nuclei in this compound, a deeper understanding of its electronic structure can be achieved.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations of the electric field gradient (EFG) and electronic shielding for the aluminum nucleus in this compound, based on typical values for similar compounds.

| Parameter | Calculated Value | Units |

| EFG Principal Component (Vzz) | 1.25 | a.u. |

| EFG Asymmetry Parameter (η) | 0.35 | dimensionless |

| Isotropic Shielding Constant | 550.0 | ppm |

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a fingerprint of a molecule or crystal based on its vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies. aps.org By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined.

For this compound, DFT can predict the Raman and IR spectra, which arise from the vibrations of the sulfate ions, the hydrated aluminum cation ([Al(H₂O)₆]³⁺), and the lattice phonons. These predictions are invaluable for interpreting experimental spectra. For instance, in potassium alum (KAl(SO₄)₂·12H₂O), a compound structurally similar to the hydrated form of this compound, vibrational spectra have been extensively studied. researchgate.netsemanticscholar.org DFT calculations would allow for the assignment of specific bands to particular vibrational modes, such as the symmetric and antisymmetric stretching and bending modes of the S-O bonds in the sulfate tetrahedra, and the vibrational modes of the coordinated water molecules.

The following table presents a hypothetical comparison between experimental and DFT-calculated vibrational frequencies for key modes in this compound, based on data from analogous alums. ufop.brresearchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |

| SO₄²⁻ symmetric stretch (ν₁) | 985 | 980 |

| SO₄²⁻ antisymmetric stretch (ν₃) | 1105 | 1110 |

| SO₄²⁻ bending (ν₄) | 615 | 610 |

| Al-O stretch | 520 | 515 |

| O-H stretch (water) | 3400 | 3420 |

Note: The values in this table are for illustrative purposes and are based on typical frequencies observed for alums.

Molecular Dynamics (MD) Simulations of Crystallization Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes like crystallization. cranfield.ac.uk

Crystallization from a supersaturated solution involves two main stages: nucleation and crystal growth. nih.gov MD simulations can be used to model these processes for this compound at an atomic level. researchgate.net By simulating a system of aluminum, rubidium, and sulfate ions in a solvent (typically water), the spontaneous formation of small crystalline clusters (nuclei) can be observed. researchgate.netmdpi.com

These simulations can provide insights into the critical nucleus size, the free energy barrier to nucleation, and the structure of the early-stage nuclei. researchgate.net Furthermore, MD can be used to study the mechanism of crystal growth, where ions from the solution attach to the surface of a growing crystal. The simulations can reveal how factors like temperature, supersaturation, and the presence of additives influence the growth rate and the final crystal morphology. mdpi.com While large-scale MD simulations of pure aluminum solidification have been performed, simulations of the crystallization of complex salts like this compound from solution are more computationally demanding but offer valuable insights. cranfield.ac.ukbohrium.com

The purity of a crystal is often crucial for its applications. Impurities present in the growth solution can be incorporated into the crystal lattice, affecting its properties. MD simulations can be a powerful tool to study the mechanisms of impurity incorporation during the crystal growth of this compound. oliphantscienceawards.com.au

By introducing impurity atoms or molecules into the simulation box along with the primary ions, it is possible to observe how these impurities interact with the growing crystal surfaces. The simulations can help to determine whether impurities are adsorbed on the crystal faces, incorporated into the bulk, or rejected back into the solution. This understanding can be used to develop strategies to minimize impurity uptake and improve the quality of the final crystalline product. For example, the effect of different solvents on the attrition and secondary nucleation of potassium alum crystals has been studied, providing insights into how the surrounding medium affects crystal formation. acs.org

Quantum Chemical Analysis of Intermolecular Interactions

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution obtained from DFT calculations to characterize the nature of the chemical bonds. mdpi.com For this compound dodecahydrate, this would involve analyzing the ionic interactions between the Rb⁺ and [Al(H₂O)₆]³⁺ cations and the SO₄²⁻ anions. Crucially, it would also allow for a detailed characterization of the extensive hydrogen bond network between the water molecules of the hydrated aluminum cation and the oxygen atoms of the sulfate anions.

Energy decomposition analysis (EDA) is another powerful technique that can be used to break down the total interaction energy between different components of the crystal into physically meaningful terms, such as electrostatic, exchange-repulsion, polarization, and dispersion components. chemrxiv.org This would provide a quantitative understanding of the forces holding the this compound crystal together.

The following table provides an illustrative example of an energy decomposition analysis for the interaction between a hydrated aluminum cation and a sulfate anion in a hypothetical this compound crystal.

| Energy Component | Interaction Energy (kJ/mol) |

| Electrostatic | -350 |

| Exchange-Repulsion | 150 |

| Polarization | -80 |

| Dispersion | -25 |

| Total Interaction | -305 |

Note: These values are hypothetical and intended to illustrate the output of an EDA calculation.

Characterization of Hydrogen Bonding Strength and Directionality

The extensive network of hydrogen bonds is a defining feature of the this compound dodecahydrate crystal structure, playing a critical role in its stability. These bonds primarily exist between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfate anions.

The water molecules coordinated to the Al³⁺ ion ([Al(H₂O)₆]³⁺) are significant hydrogen bond donors. Due to the high charge density of the Al³⁺ ion, the coordinated water molecules are highly polarized, making their hydrogen atoms strongly acidic and capable of forming robust hydrogen bonds with the oxygen atoms of the sulfate groups. The water molecules surrounding the Rb⁺ ion ([Rb(H₂O)₆]⁺) also participate in hydrogen bonding, though these bonds are generally weaker due to the lower charge density and larger ionic radius of Rb⁺ compared to Al³⁺.

Computational studies on isomorphous alums, such as potassium aluminum sulfate, help elucidate the nature of these interactions. The directionality of the hydrogen bonds is highly specific, governed by the geometry of the water molecules and the tetrahedral shape of the sulfate anions. This ordered network of hydrogen bonds creates a rigid three-dimensional framework that holds the ionic constituents in place. Spectroscopic techniques, such as infrared and Raman spectroscopy, provide experimental validation for the presence and strength of these hydrogen bonds, showing characteristic shifts in the O-H stretching frequencies of the water molecules upon crystallization. For instance, studies on RbAl(SO₄)₂·12H₂O have utilized infrared spectroscopy to analyze the vibrational modes of the water molecules and sulfate ions, confirming the strength of the hydrogen bonding within the lattice. researchgate.net

Table 1: Representative Hydrogen Bond Parameters in Alum Structures (Note: Data for closely related alums are used to infer properties for this compound due to the scarcity of specific computational data for this exact compound.)

| Donor | Acceptor | D-H···A Angle (°) | H···A Distance (Å) |

| O-H (from [Al(H₂O)₆]³⁺) | O (from SO₄²⁻) | ~170-180 | ~1.6 - 1.8 |

| O-H (from [Rb(H₂O)₆]⁺) | O (from SO₄²⁻) | ~160-175 | ~1.8 - 2.0 |

Van der Waals and Electrostatic Interactions within the Crystal Lattice

Beyond hydrogen bonding, the crystal lattice of this compound is stabilized by a combination of electrostatic and van der Waals forces. byjus.comlumenlearning.com

The interplay of these forces dictates the precise interatomic distances and orientations of the ions within the crystal lattice, as determined by X-ray diffraction studies. uniroma1.it

Computational Prediction of Phase Stability and Polymorphic Transformations

Computational methods are valuable for predicting the phase stability of crystalline solids and exploring potential polymorphic transformations under different conditions of temperature and pressure. While specific, large-scale computational studies predicting polymorphism for this compound are not widely available in the literature, experimental data combined with theoretical principles provide a framework for understanding its phase behavior.

Experimental studies using high-temperature X-ray powder diffraction have investigated the thermal behavior of RbAl(SO₄)₂·12H₂O. uniroma1.it These studies show how the crystal lattice responds to increasing temperature. The unit cell parameter (a) expands linearly with temperature up to the point of melting. This thermal expansion is a key indicator of the stability of the crystal lattice.

One interesting feature of the alum structure is the orientational disorder of the sulfate group. The sulfate tetrahedron can occupy one of two possible orientations along the threefold symmetry axis. uniroma1.it The extent of this disorder can be quantified by an order parameter, k. In the case of rubidium alum, this disorder is present and changes with temperature, which can influence the phase stability. A study by Ballirano (2015) showed that the order parameter k for RbAl(SO₄)₂·12H₂O decreases from approximately 0.80 at 303 K to about 0.75 just before melting begins at 359 K. uniroma1.it This indicates an increase in disorder with temperature.

Table 2: Thermal Expansion Data for this compound Dodecahydrate

| Temperature (K) | Unit Cell Parameter, a (Å) |

| 303 | 12.247 |

| 313 | 12.250 |

| 323 | 12.253 |

| 333 | 12.257 |

| 343 | 12.260 |

| 353 | 12.264 |

Data sourced from Ballirano, P. (2015). Thermal behaviour of alum-(Rb) RbAl(SO4)2 · 12H2O from in-situ laboratory high-temperature X-ray powder diffraction data. uniroma1.it

The primary phase transformation for hydrated this compound is dehydration. Upon heating, the twelve water molecules are lost, leading to the formation of the anhydrous salt, RbAl(SO₄)₂. This process can be studied computationally by methods like density functional theory (DFT) to calculate the energetics of water removal and predict the structure of the resulting anhydrous phases. Studies on the dehydration of the isomorphous potassium alum show that this process occurs in stages and can lead to amorphous intermediates before the crystalline anhydrous form appears at higher temperatures. researchgate.net Similar behavior would be expected for rubidium alum.

Polymorphism, the existence of multiple crystal structures for the same compound, is a possibility for the anhydrous form, RbAl(SO₄)₂. Computational crystal structure prediction methods could be employed to search for potential stable or metastable polymorphs. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. However, specific predictions for the polymorphic landscape of anhydrous this compound are not currently documented in scientific literature.

Phase Transition Phenomena in Aluminum Rubidium Sulfate Systems

Temperature-Induced Phase Transformations

Temperature variations can induce significant structural changes in aluminum rubidium sulfate (B86663), primarily related to the ordering of sulfate ions and the dynamics of water molecules. These transformations are crucial for understanding the stability and behavior of the material at different temperatures.

Investigations into Alpha (α) to Beta (β) Alum Dimorphism

The alums, including aluminum rubidium sulfate, are known to exist in different structural types, most notably the α, β, and γ types, distinguished by the arrangement of the [Al(H₂O)₆]³⁺ and Rb⁺ ions. The α-alums are characterized by a disordered orientation of the sulfate anions along the threefold symmetry axis. This disorder is a key feature that influences the phase behavior of these compounds.

While specific studies focusing solely on the α to β dimorphism in this compound are not extensively detailed in available literature, the behavior can be inferred from studies on the broader family of rubidium alums. Spectroscopic investigations, particularly Raman spectroscopy, have been instrumental in confirming the disordered nature of the sulfate anions in α-alums. The presence of surplus bands in the spectral regions corresponding to the vibrations of the sulfate anion is a clear indicator of this disorder. The transition to the β-form would involve an ordering of these sulfate groups, a phenomenon that is dependent on the size of the monovalent cation. For rubidium alums, the ionic radius of Rb⁺ plays a critical role in the stability of the disordered α-structure at ambient conditions.

Analysis of Structural Reconfigurations during Thermal Transitions

High-temperature X-ray powder diffraction (HT-XRPD) provides valuable insights into the structural changes that occur in this compound dodecahydrate (RbAl(SO₄)₂·12H₂O) upon heating. Studies have shown that the thermal behavior of this compound involves a series of transformations leading to dehydration and eventual decomposition.

Upon heating, the unit cell volume of RbAl(SO₄)₂·12H₂O expands. The initial stages of heating are characterized by the loss of water molecules. This dehydration process occurs in steps, with distinct temperature ranges for the removal of specific water molecules from the crystal lattice. The structural reconfiguration during these thermal transitions involves a significant rearrangement of the remaining atoms to accommodate the loss of water. These changes can be monitored by observing the shifts in the positions and intensities of the diffraction peaks. The ultimate products of the thermal decomposition of alums are the respective metal oxides and sulfates.

Calorimetric Studies of Phase Transition Enthalpies

For hydrated salts like alums, DSC curves typically show endothermic peaks corresponding to dehydration steps. The area under each peak is proportional to the enthalpy change (ΔH) for that specific transition. TGA curves, on the other hand, show mass loss at temperatures corresponding to the DSC peaks, confirming the loss of volatile components like water.

Table 1: Illustrative Calorimetric Data for a Generic Alum Dehydration Process

| Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Enthalpy of Transition (kJ/mol) |

| Step 1 | 80 - 120 | ~15 | ΔH₁ |

| Step 2 | 120 - 200 | ~15 | ΔH₂ |

| Step 3 | 200 - 300 | ~15 | ΔH₃ |

Note: This table is illustrative and does not represent actual experimental data for this compound. The values for temperature range, mass loss, and enthalpy would be specific to the compound under investigation.

Pressure-Induced Phase Transitions

The application of high pressure provides a means to probe the compressibility and structural stability of materials. In the case of this compound, pressure can induce phase transitions by forcing the atoms into more compact arrangements.

High-Pressure Raman Spectroscopy Studies

High-pressure Raman spectroscopy is a sensitive technique for detecting phase transitions, as changes in the crystal structure and bonding are reflected in the vibrational spectra. While there are no specific high-pressure Raman studies reported for this compound, the principles can be understood from studies on other sulfate minerals.

In a typical high-pressure Raman experiment, the sample is placed in a diamond anvil cell, and the Raman spectrum is collected as a function of pressure. Phase transitions are often indicated by:

Appearance or disappearance of Raman bands: This suggests a change in the symmetry of the crystal.

Discontinuous shifts in the peak positions: A sudden jump in the frequency of a vibrational mode can signal a first-order phase transition.

Changes in the slope of the frequency versus pressure plot (dω/dP): A change in the compressibility of a particular bond can indicate a more subtle, second-order phase transition.

Peak broadening or splitting: These changes can indicate increasing disorder or a lowering of symmetry.

For a hydrated sulfate like this compound, pressure is expected to affect the S-O stretching and bending modes of the sulfate ion, as well as the vibrational modes associated with the water molecules and the metal-oxygen bonds.

High-Pressure X-ray Diffraction Analysis

High-pressure X-ray diffraction (HP-XRD) is the primary technique for determining the crystal structure of materials under compression. By analyzing the diffraction patterns at various pressures, it is possible to identify new crystalline phases and determine their unit cell parameters and space groups.

Although specific HP-XRD data for this compound is not available, studies on related hydrated sulfate minerals have revealed common pressure-induced phenomena. These include:

Anisotropic Compression: The crystal lattice may compress differently along different crystallographic axes.

Phase Transitions to Denser Structures: At critical pressures, the compound may transform to a new crystal structure with a smaller volume per formula unit.

Amorphization: At very high pressures, the crystalline structure may collapse into a disordered, amorphous state.

The pressure at which these transitions occur and the nature of the new phases are dependent on the specific composition and crystal structure of the starting material. For this compound, it is hypothesized that pressure would lead to a more efficient packing of the [Al(H₂O)₆]³⁺ and Rb⁺ cations and the SO₄²⁻ anions, potentially leading to new, denser crystalline arrangements.

Mechanisms of Pressure-Induced Structural Changes

The application of hydrostatic pressure to crystalline solids, including hydrated double sulfates like this compound (RbAl(SO₄)₂·12H₂O), serves as a powerful tool to probe the stability of their crystal lattices and induce structural phase transitions. While direct experimental data on the high-pressure behavior of this compound remains scarce, the mechanisms of pressure-induced changes can be inferred from studies on the broader class of alums and other hydrated sulfate minerals.

The primary mechanism of pressure-induced structural changes in these materials involves the compression of the crystal lattice, leading to a reduction in unit cell volume. This compression is not uniform and is dictated by the anisotropy of the crystal structure. In the case of alums, which crystallize in the cubic space group Pa-3, the structure consists of [Al(H₂O)₆]³⁺ octahedra, isolated SO₄²⁻ tetrahedra, and Rb⁺ ions, all interconnected by a complex network of hydrogen bonds.

Under increasing pressure, the following mechanisms are expected to contribute to structural changes:

Hydrogen Bond Modification: The extensive network of hydrogen bonds is highly susceptible to pressure. Increased pressure will shorten the O-H···O distances, leading to stronger hydrogen bonds. This can cause a reorientation of the water molecules and the sulfate tetrahedra they are bonded to.

Coordination Sphere Changes: The rubidium ion (Rb⁺) is coordinated by water molecules and oxygen atoms from the sulfate groups. High pressure can induce a change in the coordination number or geometry around the Rb⁺ cation as the surrounding atoms rearrange to achieve a more compact packing.

Pressure-Induced Dehydration and Amorphization: In some hydrated minerals, high pressure can lead to the loss of water molecules, resulting in a transition to a less hydrated or anhydrous phase. Alternatively, the crystalline structure may collapse into a disordered, amorphous state if the kinetic barriers to forming a new crystalline phase are too high. This pressure-induced amorphization is often observed in materials with complex structures and extensive hydrogen bonding.

Studies on other hydrated sulfates, such as cobalt and magnesium sulfates, have shown sequences of phase transitions to new crystalline forms and changes in the coordination environment of the metal ions under pressure. For instance, CoSO₄·6H₂O transforms to a previously unknown CoSO₄·5H₂O phase at 1-2 GPa. It is plausible that this compound would exhibit similar behavior, with one or more phase transitions to new crystalline structures at elevated pressures. The exact nature of these high-pressure phases would require dedicated high-pressure X-ray diffraction or neutron diffraction studies.

Influence of Compositional Variation on Phase Behavior

The phase behavior of this compound is not only sensitive to external conditions like pressure and temperature but can also be significantly influenced by variations in its chemical composition. This includes changes in the concentration of the constituent ions in solid solutions and the substitution of aluminum or rubidium with other ions.

Effects of Rubidium Concentration in Solid Solutions

This compound can form solid solutions with other isostructural alums, such as potassium aluminum sulfate (KAl(SO₄)₂·12H₂O). In such a solid solution, denoted as RbₓK₁₋ₓAl(SO₄)₂·12H₂O, rubidium and potassium ions randomly occupy the same crystallographic site. The concentration of rubidium (represented by x) can have a profound effect on the physical properties and phase transition behavior of the crystal.

The primary effect of varying the Rb⁺ concentration is the alteration of the unit cell parameters. The ionic radius of Rb⁺ (1.52 Å) is larger than that of K⁺ (1.38 Å). Consequently, as the concentration of rubidium in the solid solution increases, the unit cell volume is expected to expand. This change in lattice size can influence the stability of different phases and the conditions under which phase transitions occur.

The table below presents hypothetical data illustrating the potential effect of rubidium concentration on a pressure-induced phase transition temperature, based on the principles of solid solution chemistry.

| Rubidium Concentration (x) in RbₓK₁₋ₓAl(SO₄)₂·12H₂O | Unit Cell Parameter 'a' (Å) (estimated) | Hypothetical Transition Pressure (GPa) at 298 K |

| 0.0 (Pure Potassium Alum) | 12.158 | 2.5 |

| 0.25 | 12.195 | 2.3 |

| 0.50 | 12.232 | 2.1 |

| 0.75 | 12.269 | 1.9 |

| 1.0 (Pure Rubidium Alum) | 12.306 | 1.7 |

Note: The transition pressures are hypothetical and serve to illustrate the expected trend.

Impact of Heterovalent Substitutions (e.g., M³⁺ cations)

Heterovalent substitution involves replacing a cation in the crystal lattice with another cation of a different charge. In the context of this compound, a key example is the substitution of the trivalent aluminum ion (Al³⁺) with another trivalent cation (M³⁺), such as chromium (Cr³⁺) or iron (Fe³⁺). These substitutions result in the formation of compounds like RbCr(SO₄)₂·12H₂O (chrome alum) or RbFe(SO₄)₂·12H₂O (iron alum), which are isostructural with this compound.

The impact of such substitutions on the phase behavior is primarily governed by the differences in the ionic radii and electronic configurations of the M³⁺ cations. The ionic radius of Al³⁺ is 0.535 Å, while that of Cr³⁺ is 0.615 Å and Fe³⁺ (high spin) is 0.645 Å. The substitution of the smaller Al³⁺ with larger cations like Cr³⁺ or Fe³⁺ will lead to an expansion of the crystal lattice and a change in the length and strength of the M-O bonds within the [M(H₂O)₆]³⁺ octahedra.

These structural modifications can have several consequences for the phase behavior under pressure:

Modified Transition Pressures: The larger size of the substituting cation can increase the internal strain, which may either stabilize the ambient pressure phase, thus increasing the pressure required for a transition, or destabilize it, leading to a transition at a lower pressure. The specific outcome depends on the nature of the high-pressure phase.

Changes in Compressibility: The substitution will alter the bulk modulus of the crystal. A lattice expanded by a larger cation might be expected to be more compressible.

Influence on Electronic Properties: If the substituting cation is a transition metal with unpaired d-electrons, such as Cr³⁺ or Fe³⁺, it can introduce magnetic or optical properties that are sensitive to pressure-induced structural changes. Spectroscopic techniques could then be used to probe the local environment of the M³⁺ ion and detect phase transitions.

The table below summarizes the ionic radii of common trivalent cations that can substitute for aluminum in the alum structure and the likely qualitative impact on the lattice.

| Trivalent Cation (M³⁺) | Ionic Radius (Å) | Expected Effect on Unit Cell Volume (relative to Al³⁺) |

| Aluminum (Al³⁺) | 0.535 | Reference |

| Gallium (Ga³⁺) | 0.620 | Increase |

| Chromium (Cr³⁺) | 0.615 | Increase |

| Vanadium (V³⁺) | 0.640 | Increase |

| Iron (Fe³⁺) | 0.645 | Increase |

| Indium (In³⁺) | 0.800 | Significant Increase |

The systematic study of these substituted alums under high pressure would provide valuable insights into the relationship between crystal chemistry and structural stability in this important class of compounds.

Advanced Material Applications and Functional Exploration

Role in Electronic Materials and Devices

The exploration of novel materials is a cornerstone of advancements in electronics. While aluminum rubidium sulfate (B86663) is not a commonly cited material in this field, its constituent elements suggest potential, primarily as a precursor material.

Thin-film deposition is a critical process in the manufacturing of semiconductors and other electronic components. The precise control over the thickness and composition of these films is essential for device performance. While there is no direct evidence of aluminum rubidium sulfate being used as a precursor, the demand for rubidium-containing thin films suggests a potential role.

Rubidium compounds are explored for various applications in electronics, and the ability to deposit thin films containing this element is of growing interest. This compound could potentially serve as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. In such a scenario, the compound would be vaporized and then decomposed on a substrate to form a thin film of a desired rubidium-containing material. The presence of aluminum and sulfur would need to be managed, either by incorporating them into the final film or by removing them as volatile byproducts.

Table 1: Potential Deposition Parameters for this compound

| Parameter | Potential Range | Considerations |

| Precursor Temperature | 150-300 °C | Must be sufficient for sublimation/evaporation without premature decomposition. |

| Substrate Temperature | 400-800 °C | Dependent on the desired final film composition and crystallinity. |

| Co-reactants | H₂, O₂, H₂O | May be required to facilitate the desired chemical reactions and remove unwanted elements. |

| Pressure | 1-10 Torr (CVD) | Influences deposition rate and film uniformity. |

Note: This table is hypothetical and based on general principles of thin-film deposition, as specific data for this compound is not available.

Dielectric materials are electrical insulators that can be polarized by an applied electric field. They are fundamental components in capacitors and are used as insulating layers in various electronic devices. The properties of aluminum oxide (Al₂O₃) as a high-k dielectric are well-established, offering excellent insulation and capacitance.

While this compound itself is unlikely to be used directly as a dielectric in its crystalline form, it could serve as a precursor for forming aluminum oxide layers. Upon thermal decomposition, this compound would yield aluminum oxide. The presence of rubidium could potentially modify the dielectric properties of the resulting alumina (B75360) layer, an area that would require further research.

Energy Storage System Components

The development of advanced energy storage systems, such as batteries and fuel cells, is critical for a wide range of technologies. The ionic conductivity and electrochemical stability of materials are key parameters in these applications.

Electrolytes are crucial components of batteries, facilitating the movement of ions between the anode and cathode. Research into new electrolyte materials is driven by the need for higher ionic conductivity, better safety, and improved stability.

Recent studies have shown that rubidium ions can be used as an additive in electrolytes for sodium-ion batteries, where they modify the solid electrolyte interphase (SEI) on the anode surface, leading to increased ionic conductivity and stability. researchgate.net Similarly, aluminum sulfate has been investigated as an electrolyte additive in lead-acid batteries, where it helps to inhibit sulfation and improve electrochemical performance. researchgate.net

Table 2: Potential Impact of this compound as an Electrolyte Additive

| Property | Potential Effect | Underlying Mechanism |

| Ionic Conductivity | Increase | Contribution of mobile Rb⁺ ions and modification of electrolyte structure. |

| SEI Stability | Improvement | Formation of a more stable and conductive SEI layer due to the presence of rubidium. researchgate.net |

| Cycle Life | Enhancement | Reduced degradation of electrodes and electrolyte over repeated charge-discharge cycles. |

| Safety | Potential Improvement | The sulfate component may contribute to improved thermal stability. |

Note: This table is based on the reported effects of individual rubidium and sulfate additives and represents a hypothetical application for the combined compound.

Fuel cells convert chemical energy into electrical energy through electrochemical reactions. A key component of many fuel cells is the electrolyte, which must exhibit high ionic conductivity. Recent research has highlighted a rubidium-containing oxide-ion conductor with exceptionally high conductivity, suggesting the potential of rubidium compounds in solid oxide fuel cells (SOFCs). sciencedaily.com

While this compound in its current form is not a direct candidate for a fuel cell electrolyte, this discovery opens up avenues for its use as a precursor material. It could be used to synthesize novel rubidium- and aluminum-containing oxides that possess high ionic conductivity at the operating temperatures of fuel cells. The sulfate component would be removed during the high-temperature synthesis process.

Specialty Glass and Ceramic Enhancements

The addition of specific elements can significantly alter the properties of glasses and ceramics, leading to enhanced performance characteristics. Both rubidium and aluminum play important roles in this field.

Rubidium compounds, such as rubidium carbonate, are used in the production of specialty glasses to enhance stability and durability. quantumcriticalmetals.com Rubidium is also used to make special types of glass and its salts can be used in ceramics. ssnano.comrsc.org

Aluminum oxide is a fundamental component in many ceramics, where it is known for its hardness, high thermal conductivity, and chemical stability. digitalfire.compreciseceramic.comwundermold.com It enhances the mechanical strength and hardness of ceramics by acting as a reinforcing agent within the material's matrix. wundermold.com

Given these roles, this compound could be utilized as an additive in the manufacturing of specialty glasses and ceramics. Upon heating during the manufacturing process, it would decompose, introducing both rubidium and aluminum oxide into the final product. The in-situ formation of these oxides could lead to a uniform distribution within the glass or ceramic matrix, potentially resulting in improved properties such as:

Increased Hardness and Durability: The presence of finely dispersed aluminum oxide particles would contribute to the mechanical strength of the material. wundermold.com

Enhanced Thermal Stability: Both alumina and the incorporation of alkali metals like rubidium can improve the thermal properties of glasses and ceramics. digitalfire.com

Modified Optical Properties: The incorporation of rubidium can alter the refractive index and other optical characteristics of glass.

Table 3: Potential Enhancements in Glass and Ceramics from this compound Additive

| Property Enhanced | Mechanism of Action |

| Mechanical Strength | Reinforcement from in-situ formed Al₂O₃ particles. wundermold.com |

| Thermal Resistance | Stabilization of the glass network by Rb⁺ ions and the refractory nature of Al₂O₃. digitalfire.com |

| Chemical Durability | Incorporation of stable Al₂O₃ into the material matrix. digitalfire.com |

| Optical Clarity | Potential modification of the glass structure by rubidium. |

Non-Linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are essential for a range of applications in photonics and laser technology, including frequency conversion and optical switching. The development of new NLO crystals with superior properties is an active area of research.

The growth of high-quality single crystals is a prerequisite for their characterization and application as NLO materials. This compound dodecahydrate, a hydrated form of the compound, is known to form well-defined crystals. reddit.com The growth of NLO single crystals can be achieved through various techniques, such as slow evaporation from solution. ijcrt.org

The characterization of these crystals would involve techniques like X-ray diffraction (XRD) to determine the crystal structure and lattice parameters. A non-centrosymmetric crystal structure is a fundamental requirement for a material to exhibit second-order NLO properties. Spectroscopic methods, such as UV-Vis-NIR spectroscopy, are used to determine the optical transparency window of the crystal, which is a critical parameter for NLO applications. ias.ac.in For instance, investigations into potassium aluminum sulfate (KAS) have explored how growth conditions can be optimized to enhance its optical and NLO properties. bohrium.com

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency. The efficiency of this process is a crucial metric for NLO materials. While SHG is forbidden in centrosymmetric materials like metals, it can be observed when symmetry is broken, for example, through the introduction of nanostructures in aluminum films. epj-conferences.org

For a crystalline material, the SHG efficiency is highly dependent on its crystal structure and the hyperpolarizability of its constituent units. rsc.org Should this compound crystallize in a non-centrosymmetric space group, it would be a candidate for SHG applications. The efficiency could potentially be enhanced by doping with other elements or by creating solid solutions with other alums known to have strong NLO properties. The Kurtz-Perry powder technique is a common method for initial screening of the SHG efficiency of new materials. semanticscholar.org

Catalytic Applications in Chemical Synthesis

Catalysts play a vital role in chemical synthesis by increasing the rate of a reaction without being consumed in the process. Aluminum compounds, in particular, are widely used as catalysts in various organic reactions.

The presence of the aluminum ion (Al³⁺) suggests that it could exhibit Lewis acidity. The sulfate anions could also play a role in the catalytic process, potentially influencing the acidity and stability of the catalytic species. It is plausible that this compound could act as a solid acid catalyst, which would be advantageous in terms of separation and reusability. Further research would be needed to explore its catalytic activity in reactions such as esterification, alkylation, or other acid-catalyzed transformations.

Investigation of Surface Activity and Reaction Mechanisms

The surface activity and reaction mechanisms of this compound are primarily governed by its ionic nature and the chemical properties of its constituent ions: rubidium (Rb⁺), aluminum (Al³⁺), and sulfate (SO₄²⁻). As a double sulfate salt, its reactivity involves dissociation in aqueous solutions, thermal decomposition pathways, and surface interactions driven by electrostatic forces.

In aqueous environments, this compound dodecahydrate, RbAl(SO₄)₂·12H₂O, dissolves and dissociates into its constituent hydrated ions. The aluminum ion exists as the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺, which is acidic due to hydrolysis. This behavior is fundamental to its role in processes like flocculation, where the Al³⁺ ion can neutralize surface charges on colloidal particles, leading to aggregation. While specific studies on the surface activity of rubidium alum are not extensively detailed in publicly available literature, its behavior can be inferred from the well-documented properties of other alums, such as potassium alum. The trivalent aluminum cation is the primary driver of surface interactions, with the monovalent rubidium cation playing a role in the crystal structure and solubility characteristics.

The reaction mechanism of this compound is most clearly defined in its thermal decomposition. Studies on analogous compounds, such as hydrated aluminum sulfate, reveal a multi-stage process. researchgate.net When heated, this compound dodecahydrate first undergoes dehydration, losing its 12 water molecules in sequential steps. researchgate.net Further heating to higher temperatures initiates the decomposition of the anhydrous salt. This process involves the release of sulfur trioxide (SO₃), which may further dissociate into sulfur dioxide (SO₂) and oxygen, leaving behind a mixture of rubidium sulfate and aluminum oxide (alumina). colab.wskashanu.ac.ir The decomposition can be represented by the following generalized reactions:

Dehydration: RbAl(SO₄)₂·12H₂O(s) → RbAl(SO₄)₂(s) + 12H₂O(g)

Desulfation: 2RbAl(SO₄)₂(s) → Rb₂SO₄(s) + Al₂O₃(s) + 3SO₃(g)

The precise temperatures and kinetics of these decomposition stages are specific to the compound and can be influenced by factors such as heating rate and atmospheric conditions. researchgate.net

Separation and Recovery Processes in Resource Utilization

This compound is a key intermediate compound in the hydrometallurgical extraction and purification of rubidium from various mineral sources. Its formation and subsequent processing are central to separating rubidium from other alkali metals and impurities.

Optimization of Rubidium Recovery from Mineral Ores

The recovery of rubidium from minerals like lepidolite (B1170510) and zinnwaldite often involves a sulfuric acid leaching process, which brings lithium, potassium, rubidium, and impurity metals like aluminum and iron into a sulfate solution. mdpi.commdpi.com A critical step in isolating rubidium is its selective precipitation as an alum, RbAl(SO₄)₂·12H₂O.

This process leverages the differences in solubility among the alkali metal alums. Cesium alum is the least soluble, followed by rubidium alum, and then potassium alum, which is significantly more soluble. ajsonline.org By carefully controlling the concentration of aluminum sulfate (Al₂(SO₄)₃) added to the leachate and the temperature, rubidium can be selectively crystallized. researchgate.net This technique, known as fractional crystallization, allows for the separation of rubidium from the large amounts of potassium typically present in the ore. ajsonline.org

Research has focused on optimizing the parameters of this precipitation to maximize recovery efficiency. Key variables include the concentration of the precipitating agent (aluminum sulfate), pH, temperature, and reaction time. Studies on synthetic solutions have demonstrated that a high rubidium recovery efficiency can be achieved by carefully managing these conditions. researchgate.net

| Parameter | Value/Condition | Outcome | Reference |

|---|---|---|---|

| Precipitating Agent (Al₂(SO₄)₃) | 3.5 to 4.0 times the stoichiometric amount relative to Rb | Achieves at least 95% rubidium recovery efficiency. | researchgate.net |

| Process | Fractional Crystallization | Separates less soluble Rb-alum from more soluble K-alum. | ajsonline.org |

| Overall Recovery | Total rubidium recovery can reach over 88% in scaled-up processes. | Demonstrates potential for industrial application. | mdpi.com |

Once precipitated, the mixed alum crystals, enriched in rubidium, can be further purified through successive recrystallization steps to yield a high-purity rubidium salt.

Selective Precipitation of Aluminum and Fluorine from Leachates

When processing fluorine-containing minerals such as lepidolite, the acidic leachate contains not only valuable alkali metals but also significant concentrations of dissolved aluminum and fluoride (B91410) ions. mdpi.comresearchgate.net These ions are considered impurities and must be removed to prevent interference with the subsequent recovery of rubidium and to meet environmental standards for wastewater. researchgate.net

The removal of aluminum and fluoride is often achieved through selective precipitation by carefully adjusting the pH of the leachate. As the pH is increased, aluminum and fluoride co-precipitate to form insoluble compounds, primarily aluminum hydroxyfluoride hydrates. researchgate.net This step is crucial for purifying the solution before rubidium is targeted for recovery via alum crystallization or other methods like solvent extraction.

Crystal Growth Mechanisms and Engineering

Fundamentals of Nucleation and Growth Kinetics

The formation of aluminum rubidium sulfate (B86663) crystals from a solution begins with nucleation, the initial step in the formation of a new thermodynamic phase, followed by the growth of these nuclei into larger crystals.